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molecular formula C16H15ClO5 B8334451 Methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]-5-chlorobenzoate

Methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]-5-chlorobenzoate

Cat. No. B8334451
M. Wt: 322.74 g/mol
InChI Key: KAMBKLSZKIKCFU-UHFFFAOYSA-N
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Patent
US07449475B2

Procedure details

To a solution of methyl 5-chloro-2,4-dihydroxybenzoate (0.41 g, 2 mmol) in acetone were added 1-(chloromethyl)-4-methoxybenzene (0.32 g, 2 mmol) and K2CO3 (0.28 g, 2 mmol). The reaction mixture was heated with reflux for 3 days, than cooled to room temperature. The inorganic material was removed by filtration. The solvent was distilled in vacuo, and the residue was recrystallized from methanol to afford white solid (0.37 g, 60%).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([OH:13])=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].Cl[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[C:3]([O:13][CH2:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)=[CH:4][C:5]([OH:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
ClC=1C(=CC(=C(C(=O)OC)C1)O)O
Name
Quantity
0.32 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Name
Quantity
0.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The inorganic material was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)OC)C1)O)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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